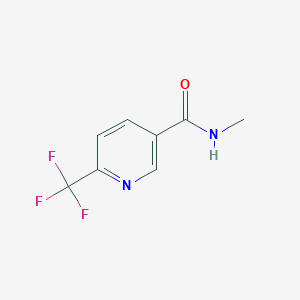

N-methyl-6-(trifluoromethyl)nicotinamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g . Another synthetic method involves the reaction of 4-(trifluoromethyl)nicotinamide and chloroacetonitrile under the existence of an acid-binding agent .Scientific Research Applications

Agrochemical Industry

N-methyl-6-(trifluoromethyl)nicotinamide: derivatives are extensively used in the agrochemical industry for the protection of crops from pests. The trifluoromethyl group in these compounds is particularly effective due to its unique physicochemical properties, which contribute to the biological activity of the pesticides .

Pharmaceutical Development

In the pharmaceutical sector, N-methyl-6-(trifluoromethyl)nicotinamide plays a crucial role as a structural motif in active ingredients. Its derivatives have been incorporated into several market-approved drugs, and many more are undergoing clinical trials. The combination of the fluorine atom’s properties with the pyridine moiety’s characteristics is believed to enhance the therapeutic efficacy of these compounds .

Synthesis of Organic Compounds

The compound is also pivotal in the synthesis of various organic compounds. Its derivatives serve as intermediates in the creation of complex molecules, which are then utilized in different chemical reactions and processes to produce a wide range of products .

Veterinary Medicine

Similar to its applications in human medicine, N-methyl-6-(trifluoromethyl)nicotinamide derivatives are used in veterinary products. These compounds have been approved for use in animal health, demonstrating their versatility and importance across different domains of healthcare .

Functional Materials

Advancements in functional materials have been facilitated by the development of fluorinated organic chemicals, including N-methyl-6-(trifluoromethyl)nicotinamide derivatives. These materials exhibit unique properties that are valuable in various industrial applications .

Sensing Technologies

Derivatives of N-methyl-6-(trifluoromethyl)nicotinamide have been applied in sensing technologies, particularly in the detection of cyanide in aqueous media. This application showcases the compound’s potential in environmental monitoring and safety.

Plasma Flow Microreactors

Innovative uses of N-methyl-6-(trifluoromethyl)nicotinamide include its role in plasma flow microreactors. These reactors utilize the compound to synthesize trifluoromethyl N,N-aminals from nitrogen-containing heterocycles, highlighting its utility in cutting-edge chemical research.

Fluorine Chemistry Research

Lastly, the compound is significant in the broader field of fluorine chemistry. Researchers are continually exploring the effects of fluorine atoms on the biological activities and physical properties of various compounds, with N-methyl-6-(trifluoromethyl)nicotinamide being a key focus due to its trifluoromethyl group .

Safety and Hazards

properties

IUPAC Name |

N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c1-12-7(14)5-2-3-6(13-4-5)8(9,10)11/h2-4H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQSEDAIUUIWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-6-(trifluoromethyl)nicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

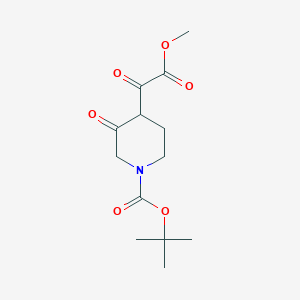

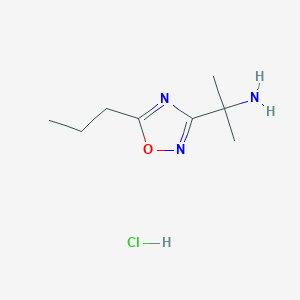

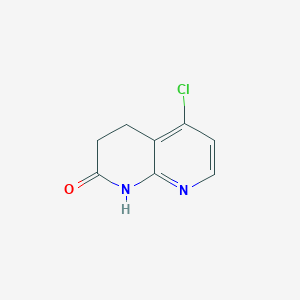

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1452809.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1452811.png)

![5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1452817.png)

![2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1452822.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline](/img/structure/B1452830.png)